1,2-Dimethylpiperidin-4-one

説明

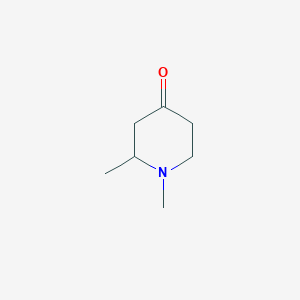

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRRFARMTNWZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497604 | |

| Record name | 1,2-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-32-4 | |

| Record name | 1,2-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dimethylpiperidin 4 One and Analogous Piperidin 4 Ones

Established Synthetic Pathways for Piperidin-4-ones

Traditional methods for constructing the piperidin-4-one core have been refined over the years and remain fundamental in organic synthesis.

Mannich Condensation Approaches

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. nih.govbiomedpharmajournal.orgresearchgate.net This one-pot multicomponent reaction typically involves the condensation of a ketone, an aldehyde, and an amine. researchgate.net For instance, new series of 2,6-diaryl-3-methyl-4-piperidones have been synthesized through the Mannich condensation of ethyl methyl ketone, various substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov This method is valued for its efficiency in assembling the piperidine (B6355638) ring from readily available starting materials. nih.govrdd.edu.iq The reaction proceeds by forming a bis-Mannich base, which then undergoes cyclization to yield the piperidin-4-one. The versatility of this approach allows for the introduction of a wide range of substituents on the piperidine ring. nih.govbiomedpharmajournal.orgrdd.edu.iq

Dieckmann Condensation and Related Cyclizations

The Dieckmann condensation is another classical and widely used method for the synthesis of N-substituted piperidin-4-ones. acs.orgdtic.mil This intramolecular cyclization of a diester is a key step in a multi-step sequence that typically begins with a bis-Michael addition of a primary amine to an acrylate (B77674), followed by the Dieckmann cyclization, and subsequent hydrolysis and decarboxylation. acs.orgresearchgate.net For example, 1-benzyl-3-methyl-4-piperidone (B123424) can be synthesized from benzylamine (B48309) and methyl acrylate through a sequence involving a 1,4-addition, Dieckmann condensation, and finally hydrolysis and decarboxylation. evitachem.com

While effective, the classical Dieckmann approach can present challenges such as the need for a large excess of reagents and long reaction times. acs.org To address these issues, alternative strategies have been developed. For instance, a more direct, one-pot process for N-substituted piperidones using carbonate bases has been reported, offering improved atom economy and reduced waste. acs.org

Innovative and Catalytic Synthetic Strategies

Recent advancements in synthetic methodology have introduced more efficient and selective routes to piperidin-4-ones, often employing catalytic systems.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions represent a powerful strategy for the synthesis of the piperidine ring. mdpi.com Various methods fall under this category, including radical-mediated cyclizations and transition-metal-catalyzed processes. mdpi.com For example, a gold-catalyzed formal [4+2] synthesis of piperidin-4-ones has been developed, proceeding in two steps from secondary amines. acs.org This method is notable for its high efficiency and diastereoselectivity. acs.org Another approach involves the intramolecular cyclization of N-homopropargyl amides catalyzed by gold, leading to piperidin-4-ols after a sequential reduction and rearrangement. nih.gov

Metal-Catalyzed Hydrogenation and Cycloaddition

Metal-catalyzed reactions are at the forefront of modern synthetic chemistry. The hydrogenation of pyridine (B92270) derivatives is a common method for producing piperidines. dtic.milorganic-chemistry.org Catalysts based on rhodium, palladium, and iridium have been effectively used for the asymmetric hydrogenation of pyridinium (B92312) salts, yielding highly substituted piperidines. organic-chemistry.orgnih.gov For instance, a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as a hydrogen source provides a practical and safe alternative to methods requiring high-pressure hydrogen gas. organic-chemistry.org

Furthermore, cycloaddition reactions catalyzed by metals offer another avenue to piperidin-4-ones. A notable example is a gold-catalyzed formal [4+2] approach that constructs the piperidin-4-one skeleton with good to excellent diastereoselectivity. acs.orgresearchgate.net

Reductive Amination Protocols

Reductive amination is a versatile and widely employed method for the synthesis of piperidines and their derivatives. researchgate.netmdpi.comresearchgate.net This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net This strategy has been successfully applied to the synthesis of N-substituted piperidines from piperidin-4-ones. mdpi.com For instance, the reductive amination of 1-benzylpiperidin-4-one with ammonia using a Raney-Ni catalyst is a key step in an efficient synthesis of methyl piperidine-4-yl-carbamate. researchgate.net The double reductive amination of dicarbonyl compounds, often derived from sugars, is a direct method for accessing the piperidine skeleton with control over stereochemistry. chim.it

Synthetic Methodologies Overview

The following table summarizes the various synthetic approaches discussed for the preparation of piperidin-4-ones.

| Synthetic Method | Key Features | Example Reactants | Catalyst/Reagents |

| Mannich Condensation | One-pot, multicomponent reaction | Ketone, Aldehyde, Amine | Base or Acid |

| Dieckmann Condensation | Intramolecular cyclization of a diester | Primary Amine, Acrylate | Base (e.g., Sodium Ethoxide) |

| Intramolecular Cyclization | Ring formation from a linear precursor | N-homopropargyl amide | Gold catalyst |

| Metal-Catalyzed Hydrogenation | Reduction of pyridine derivatives | Pyridinium salt | Rhodium, Palladium, Iridium catalysts |

| Reductive Amination | Condensation followed by in-situ reduction | Piperidin-4-one, Amine | Reducing agent (e.g., NaBH3CN, Raney-Ni) |

Multi-Component Reactions (MCRs) for Piperidinone Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures like piperidinone scaffolds from simple, readily available starting materials in a single step. thieme-connect.com This approach is particularly advantageous as it avoids the isolation of intermediates, thereby saving time, resources, and reducing waste. hse.ru

A notable example is a four-component reaction that combines an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile to produce polysubstituted piperidones. thieme-connect.com This one-pot process involves the in-situ formation of a 3-trialkylsilyloxy-2-azadiene intermediate, which then undergoes a Diels-Alder reaction with an electron-poor olefin. thieme-connect.com The instability of the azadiene intermediate is a challenge that this MCR strategy effectively overcomes. thieme-connect.com The stereochemistry of the resulting piperidone products can be controlled by the nature of the dienophile used. thieme-connect.com

Another MCR approach involves a three-step domino process: a Michael addition, a Mannich reaction, and subsequent cyclization. hse.ru For instance, the reaction between Michael acceptors, aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium bromide, and ammonium acetate leads to the formation of highly substituted piperidin-2-ones. hse.ru In this reaction, ammonium acetate serves a dual role as both a base and a nitrogen source. hse.ru This method has been successful in creating piperidine-containing pyridinium salts with three stereogenic centers in a highly stereoselective manner. hse.ru

The versatility of MCRs is further demonstrated in the synthesis of piperidones fused to other ring systems. When the acyl chloride and dienophile components are part of the same molecule, the reaction yields piperidones fused to five- or six-membered rings. thieme-connect.com These complex structures have been characterized using NMR spectroscopy and X-ray diffraction analysis. thieme-connect.com

Stereoselective Synthesis of 1,2-Dimethylpiperidin-4-one Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects. The synthesis of this compound and its derivatives has been a focus of stereoselective strategies, including asymmetric induction and diastereoselective approaches.

Asymmetric Induction in Piperidin-4-one Formation

Asymmetric induction aims to create a chiral center in a predictable and controlled manner. In the context of piperidinone synthesis, this can be achieved through various methods, including the use of chiral auxiliaries and catalysts.

One approach involves the asymmetric C-alkylation of chiral enamines derived from terminal epoxides and lithium 2,2,6-trialkylpiperidides. nih.gov Computational studies using density functional theory (B3LYP/6–31G(d)) have provided insights into the origins of asymmetric induction in these reactions. nih.gov The stereoselectivity is attributed to a preferred conformation of the enamine and the piperidine ring, where the C-6 alkyl substituent occupies an axial position due to A(1,3) strain. nih.gov Consequently, the electrophilic attack occurs preferentially from the face opposite to this bulky axial group. nih.gov The degree of asymmetric induction can be enhanced by increasing the steric bulk of the C-6 substituent; for example, changing from a methyl to an isopropyl group has been shown to improve the enantiomeric ratio. nih.gov

Diastereoselective Synthesis Approaches

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. For piperidin-4-one derivatives, several diastereoselective methods have been developed.

A boronyl radical-catalyzed (4+2) cycloaddition reaction has been reported for the synthesis of polysubstituted piperidines with high diastereoselectivity. nih.gov This method utilizes commercially available diboron(4) compounds and 4-phenylpyridine (B135609) as catalyst precursors to facilitate the reaction between 3-aroyl azetidines and various alkenes. nih.gov This approach is notable for its high modularity, atom economy, and broad substrate scope, including previously unreactive 1,2-di-, tri-, and tetrasubstituted alkenes. nih.gov

Another diastereoselective method involves the synthesis of zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol. rsc.org The key step is an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of the corresponding sulfonium (B1226848) salts, which generates two or three new stereogenic centers with high diastereoselectivity. rsc.org These bicyclic intermediates have been used in the stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine. rsc.org

Furthermore, the reduction of piperidin-4-ones can be performed diastereoselectively. For instance, the chemical reduction of 5,5-dimethylpiperidin-4-ones using sodium borohydride (B1222165) (NaBH4) proceeds with cis-diastereoselectivity. ugent.be

Sustainable Chemistry Principles in Piperidin-4-one Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. In the synthesis of piperidin-4-ones, this has led to the exploration of alternative reaction media and conditions.

Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. asianpubs.org DESs are mixtures of salts and hydrogen bond donors with low melting points, and they offer advantages such as low volatility, low flammability, ease of preparation, and low cost. researchgate.netrasayanjournal.co.in

Several studies have demonstrated the effective use of DESs in the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.netrasayanjournal.co.in For example, a glucose-urea DES has been used as a reaction medium for the one-pot synthesis of various 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives. researchgate.net This method, which involves the reaction of benzaldehyde (B42025) derivatives with ketones in the presence of ammonia, has produced good to excellent yields. rasayanjournal.co.in Similarly, a DES composed of glucose and choline (B1196258) chloride has been employed for the preparation of 2,6-diaryl piperidine-4-ones, also with high yields. rasayanjournal.co.inresearchgate.net The use of these sugar-based DESs is considered an environmentally safe and sustainable technique. researchgate.netrasayanjournal.co.in

The eco-friendliness of these methods can be quantified using metrics like the Sheldon E-factor, which measures the amount of waste produced per unit of product. For the synthesis of 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) in a glucose-choline chloride DES, the calculated E-factor was less than one, indicating a low amount of waste generation. rasayanjournal.co.in Furthermore, the DES can often be recycled after the reaction, further enhancing the sustainability of the process. rasayanjournal.co.in

Water-Mediated Reaction Systems

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Its use in organic synthesis, however, can be challenging due to the low solubility of many organic reactants. Despite this, water has been successfully employed as a solvent for the synthesis of piperidin-4-one derivatives.

For instance, the synthesis of 3,5-bis(benzylidene)piperidin-4-one derivatives has been achieved in water under microwave irradiation. sioc-journal.cn Microwave-assisted synthesis in water can accelerate reaction rates and improve yields compared to conventional heating methods.

Additionally, water has been shown to play a crucial role in certain catalytic reactions. In the palladium-catalyzed hydrogenation of pyridine derivatives, the presence of water can interrupt the reaction to selectively form piperidinones. mdpi.comsemanticscholar.org This method allows for the one-pot functionalization of unsaturated intermediates, which would typically require multiple steps. mdpi.comsemanticscholar.org The use of water as a solvent can also prevent the racemization of enantioenriched substrates in certain stereoselective syntheses. mdpi.com

The development of water-mediated systems for piperidin-4-one synthesis represents a significant step towards more environmentally benign chemical processes.

Chemical Reactivity and Transformative Reactions of 1,2 Dimethylpiperidin 4 One

Reactions at the Carbonyl Moiety (C=O)

The carbonyl group is a primary site of reactivity in 1,2-dimethylpiperidin-4-one due to the inherent polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it a target for a wide range of nucleophiles. acs.orgrsc.org

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. rsc.orgacs.org This intermediate is typically protonated during workup to yield an alcohol. For this compound, this reaction provides a direct route to 4-substituted-4-hydroxypiperidine derivatives.

Strong, irreversible nucleophiles such as organometallic reagents are commonly employed. scienceopen.com For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) react readily with the ketone to introduce a new carbon-carbon bond. researchgate.netrsc.orgresearchgate.net The reaction with a Grignard or organolithium reagent transforms the ketone into a tertiary alcohol, where the new alkyl or aryl group from the organometallic reagent is installed at the C4 position. acs.orgacs.orgnih.gov These reactions are typically irreversible due to the high basicity of the incoming nucleophile. scienceopen.com

The general mechanism involves the nucleophilic attack on the carbonyl carbon, breaking the C=O pi bond and forming a lithium or magnesium alkoxide intermediate. nih.govchemicalbook.com Subsequent acidic workup neutralizes the alkoxide to furnish the final tertiary alcohol product. acs.org

Table 1: Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile (Reagent) | Product Type | Description |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Forms a new C-C bond, yielding a 4-alkyl/aryl-1,2-dimethylpiperidin-4-ol. acs.orgacs.orgchemicalbook.com |

| Organolithium Reagent (R-Li) | Tertiary Alcohol | Similar to Grignard reagents, adds an alkyl/aryl group to the carbonyl carbon. rsc.orgresearchgate.netnih.gov |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | Reduces the ketone to a secondary alcohol, forming 1,2-dimethylpiperidin-4-ol. |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Adds a cyano group and a hydroxyl group to the carbonyl carbon, forming a 4-cyano-1,2-dimethylpiperidin-4-ol. acs.org |

Condensation reactions involve the carbons alpha to the carbonyl group (C3 and C5). These protons are acidic and can be removed by a base to form an enolate intermediate. This nucleophilic enolate can then react with various electrophiles.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or cyanoacetic esters, in the presence of a weak base like piperidine (B6355638) or morpholine. tandfonline.comresearchgate.netru.nl The reaction proceeds through the formation of an enolate from this compound, which then attacks the carbonyl of the active methylene compound, followed by dehydration to yield an α,β-unsaturated product. tandfonline.comresearchgate.net This method has been utilized in domino reactions starting with piperidin-4-ones to synthesize more complex heterocyclic systems like tetrahydroisoquinolines. rsc.org

Mannich Reaction: Piperidin-4-ones are classic substrates for the Mannich reaction, which is a multicomponent condensation involving an amine, formaldehyde (B43269) (or paraformaldehyde), and the enolizable ketone. scienceopen.comacs.orgnih.gov This reaction is particularly useful for constructing bicyclic systems. For example, the reaction of a piperidin-4-one with a primary amine and formaldehyde leads to the formation of a 3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as a bispidine. acs.orgacs.orgnih.govrsc.org This transformation builds a second ring across the piperidone structure.

Other related multicomponent reactions starting from ketones include the Gewald reaction, which uses a ketone, an α-cyanoester, and elemental sulfur to produce polysubstituted 2-aminothiophenes. researchgate.netwhiterose.ac.ukacs.orgresearchgate.net The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is another related transformation for creating cyclic ketones. researchgate.netrsc.orgresearchgate.net

Table 2: Condensation Reactions of this compound

| Reaction Name | Reactants | Product Type | Key Feature |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base | α,β-Unsaturated ketone derivative | Forms a new C=C bond at the C3 or C5 position. acs.orgresearchgate.nettandfonline.com |

| Mannich Reaction | Primary amine, formaldehyde | Bispidine (3,7-diazabicyclo[3.3.1]nonan-9-one) | Forms a bicyclic system through intramolecular cyclization. acs.orgrsc.org |

| Aldol (B89426) Condensation | Another ketone or aldehyde, base/acid | β-Hydroxy ketone or α,β-unsaturated ketone | Forms a new C-C bond via an enolate intermediate. rsc.orgvulcanchem.com |

Modifications at the Nitrogen Center

The tertiary amine functionality, specifically the N-methyl group, is another reactive site in this compound. While generally stable, this group can undergo specific transformations.

A key reaction is N-demethylation , which converts the tertiary amine to a secondary amine. This is a crucial step for further derivatization at the nitrogen atom. One common method involves reaction with phenyl chloroformate followed by hydrolysis to remove the resulting carbamate. An improved synthesis of certain opioid antagonists utilized this strategy for the demethylation of a related 1,3-dimethyl-4-arylpiperidine intermediate. acs.org Another approach is through the formation of an N-oxide by treating the amine with an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), followed by rearrangement or reduction. researchgate.net

Once the secondary amine (2-methylpiperidin-4-one) is obtained, it can be subjected to various N-alkylation or N-acylation reactions to introduce different substituents at the nitrogen center, allowing for the synthesis of a diverse library of analogs. researchgate.netnih.gov For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) is a standard method for introducing new N-alkyl groups. nih.gov

Ring Expansion and Rearrangement Pathways

The piperidine ring itself can be induced to undergo rearrangement to form larger heterocyclic systems, such as seven-membered azepanes. These transformations often proceed through cascade mechanisms involving unique intermediates.

The aza-Achmatowicz rearrangement is a powerful method for converting furan (B31954) derivatives into functionalized piperidinones. researchgate.net While this compound itself is not the direct substrate, a precursor such as a furfurylamine (B118560) derivative can be used. nih.govru.nl The reaction involves the oxidative rearrangement of an N-protected furfurylamine using an oxidizing agent like m-CPBA or oxone. rsc.orgrsc.org This process generates a 6-hydroxy-2H-pyran-3(6H)-one-like intermediate (a dihydropyridinone), which is a valuable scaffold for synthesizing complex piperidine alkaloids. nih.gov The unstable 2-hydroxypiperidine product can be trapped in situ with nucleophiles, such as indoles in an aza-Friedel–Crafts reaction, to build complex molecular architectures. rsc.orgrsc.org

Ring expansion of piperidines to azepanes (seven-membered rings) provides access to a less common but medicinally relevant structural motif. nih.gov One strategy involves the transformation of functionalized azetidines into piperidin-4-ones via a ring expansion-oxidation protocol, highlighting the interconversion possibilities between different ring sizes. rsc.orgresearchgate.netugent.be A reverse concept, expanding a piperidine to an azepane, can be achieved through various cascade reactions. rsc.org For example, a reaction of 2-chloromethylpiperidine derivatives with nucleophiles can proceed through a bicyclic aziridinium (B1262131) salt intermediate, which then opens to give a mixture of the substitution product and the ring-expanded azepine. scispace.com Other methods include photochemical rearrangements of N-chlorolactams or transition-metal-catalyzed cyclizations. researchgate.netscispace.com These cascade reactions offer non-obvious pathways to larger ring systems from readily available piperidine precursors. rsc.orgwhiterose.ac.uk

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where one sigma (σ) bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. researchgate.net These transformations are governed by the principles of orbital symmetry and are described by an order term [i,j], which denotes the migration of the σ-bond. researchgate.net Such rearrangements are powerful tools in organic synthesis for creating molecular complexity, as they allow for the predictable formation of new σ-bonds. researchgate.net

In the context of nitrogen-containing heterocycles, aza-sigmatropic rearrangements, such as the aza-Cope and aza-Claisen rearrangements, are of significant importance. wikipedia.orgas-pub.commdpi.com The aza-Cope rearrangement is a as-pub.comas-pub.com-sigmatropic shift in nitrogen-substituted 1,5-dienes, which can be used to construct heterocyclic rings, including piperidines. wikipedia.orgtcichemicals.com The reaction typically proceeds through a chair-like transition state. tcichemicals.com Similarly, the aza-Claisen rearrangement, also a as-pub.comas-pub.com-sigmatropic reaction, has been utilized in the synthesis of various heterocyclic compounds. as-pub.commdpi.com These reactions can be facilitated thermally or by using catalysts, and their utility in building complex molecular architectures is well-documented for a range of aza-heterocycles. wikipedia.orgas-pub.commdpi.com

While sigmatropic rearrangements are synthetically valuable for analogous aza-heterocyclic systems, a review of the scientific literature indicates that specific examples of this compound undergoing this type of transformation are not prominently reported. The reactivity of the piperidin-4-one core is typically dominated by transformations involving the ketone and the amine functionalities.

Reductive Transformations of the Piperidin-4-one Nucleus

The reduction of the carbonyl group in the piperidin-4-one nucleus is a fundamental transformation that yields the corresponding 4-hydroxypiperidine (B117109) derivatives. These products are valuable synthetic intermediates for a wide array of biologically active compounds. ugent.be The stereochemical outcome of the reduction is a critical aspect, and it can be controlled through the selection of the reducing agent and reaction conditions. Both chemical and biocatalytic methods have been successfully applied to achieve diastereoselective or enantioselective reductions of piperidin-4-one scaffolds. ugent.be

In the specific case of this compound, reduction with complex metal hydrides has been studied to understand the influence of the nitrogen atom on the stereochemistry of the reaction. Research has shown that during reduction with reagents like lithium aluminum hydride (LiAlH₄), the hydride attack occurs predominantly from the axial side of the piperidin-4-one ring. This stereochemical preference is attributed to the through-space and/or through-bond interaction with the remote nitrogen atom and its lone pair of electrons.

The use of other reducing agents, such as sodium borohydride (B1222165) (NaBH₄), is also a common method for the reduction of the piperidin-4-one carbonyl. For related piperidin-4-one structures, NaBH₄-induced reductions have been shown to proceed with high diastereoselectivity. ugent.be Furthermore, enzymatic reductions using alcohol dehydrogenases offer a complementary strategy, providing access to specific enantiomers of the resulting 4-hydroxypiperidine product. ugent.be

The table below summarizes various reductive approaches applicable to the piperidin-4-one core.

Table 1: Reductive Transformations of the Piperidin-4-one Nucleus

| Reagent/Method | Product Type | Stereochemical Outcome |

|---|---|---|

| Complex Metal Hydrides (e.g., LiAlH₄) | 4-Hydroxypiperidine | Predominantly axial attack for this compound. |

| Sodium Borohydride (NaBH₄) | 4-Hydroxypiperidine | Can exhibit high diastereoselectivity (e.g., cis). ugent.be |

| Alcohol Dehydrogenase (Biocatalytic) | 4-Hydroxypiperidine | Enantioselective (S- or R-specific reduction). ugent.be |

Advanced Spectroscopic and Diffractional Characterization of 1,2 Dimethylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1,2-Dimethylpiperidin-4-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign proton and carbon signals and to understand the connectivity within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the neighboring nitrogen atom and the carbonyl group.

N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group (N-CH₃) is anticipated. Its chemical shift would typically appear in the range of 2.2-2.5 ppm, deshielded due to the adjacent nitrogen atom.

C2-Methyl Protons: The protons of the methyl group at the C2 position (C-CH₃) would likely appear as a doublet, coupled to the proton at C2. The expected chemical shift is in the aliphatic region, generally between 1.0-1.3 ppm.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring (at C2, C3, C5, and C6) will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.

The proton at C2 will be a quartet or a more complex multiplet due to coupling with the C2-methyl protons and the C3 protons.

The protons at C3 and C5, which are adjacent to the carbonyl group (C4), are expected to be deshielded and appear at approximately 2.3-2.8 ppm.

The protons at C6, adjacent to the nitrogen atom, would also be deshielded, appearing in a similar region to the C2 proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| N-CH₃ | 2.2 - 2.5 | Singlet (s) |

| C2-CH₃ | 1.0 - 1.3 | Doublet (d) |

| H-2 | 2.5 - 3.0 | Multiplet (m) |

| H-3 (axial & equatorial) | 2.3 - 2.8 | Multiplet (m) |

| H-5 (axial & equatorial) | 2.3 - 2.8 | Multiplet (m) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected, corresponding to each unique carbon atom.

Carbonyl Carbon (C4): The most deshielded signal in the spectrum belongs to the carbonyl carbon, which typically resonates in the range of 205-215 ppm. For the related compound 4-piperidone (B1582916), this peak has been reported near 214.9 ppm scispace.com.

Ring Carbons (C2, C3, C5, C6): The carbons of the piperidine ring will appear at distinct chemical shifts.

C2 and C6, being adjacent to the nitrogen atom, are deshielded and are expected in the 50-65 ppm region.

C3 and C5, being alpha to the carbonyl group, are also deshielded and would likely appear in the 40-50 ppm range.

Methyl Carbons: The N-methyl and C2-methyl carbons will appear in the upfield region of the spectrum. The N-methyl carbon is typically found around 40-45 ppm, while the C2-methyl carbon would be in the 15-25 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C4 (C=O) | 205 - 215 |

| C2 | 55 - 65 |

| C6 | 50 - 60 |

| C3 | 40 - 50 |

| C5 | 40 - 50 |

| N-CH₃ | 40 - 45 |

Two-dimensional NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgemerypharma.comcsbsju.edu In this compound, the COSY spectrum would show cross-peaks connecting:

The C2 proton with the C2-methyl protons.

The C2 proton with the C3 protons.

The C3 protons with each other (if diastereotopic).

The C5 protons with the C6 protons.

The C5 protons with each other (if diastereotopic).

The C6 protons with each other (if diastereotopic).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.nethmdb.canih.gov An HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, it would show correlations between:

The N-methyl proton singlet and the N-methyl carbon signal.

The C2-methyl proton doublet and the C2-methyl carbon signal.

The ring protons (H2, H3, H5, H6) and their respective carbon atoms (C2, C3, C5, C6).

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound is dominated by absorptions corresponding to the vibrations of its constituent functional groups.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups and the methylene (B1212753) groups on the ring are expected in the 2850-3000 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the tertiary amine within the piperidine ring typically appears in the 1100-1250 cm⁻¹ range.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will be present in the fingerprint region, roughly between 1350-1470 cm⁻¹.

The most distinct and intense absorption in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration.

Position of the C=O Stretch: For a six-membered cyclic ketone like a piperidinone, the C=O stretching frequency is typically observed in the range of 1700-1725 cm⁻¹. The exact position can be influenced by ring strain and electronic effects. For comparison, the vapor phase IR spectrum of N-Methyl-4-piperidone shows a strong absorption in this region spectrabase.com. This strong, sharp peak is a key diagnostic feature in the IR spectrum.

Raman Spectroscopy: The C=O stretch is also active in the Raman spectrum, often appearing as a strong, polarized band. Raman spectroscopy is particularly useful for studying molecular vibrations in aqueous solutions.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Carbonyl Stretch | C=O | 1700 - 1725 | Strong |

| C-H Stretch (Aliphatic) | C-H | 2850 - 3000 | Medium-Strong |

| C-H Bend (Methylene/Methyl) | CH₂/CH₃ | 1350 - 1470 | Medium |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-piperidone |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, mass spectrometry provides critical insights into its molecular weight and structural characteristics through the analysis of its fragmentation patterns upon ionization.

Elucidation of Fragmentation Patterns

The fragmentation of this compound is expected to be directed by the presence of the nitrogen atom and the carbonyl group, which are the most likely sites of initial ionization. Key fragmentation pathways would likely include:

Alpha-Cleavage: A predominant fragmentation pathway for both amines and ketones is the cleavage of the carbon-carbon bond adjacent to the heteroatom or functional group.

Cleavage adjacent to the nitrogen atom: Loss of the methyl group at the N-1 position (a radical) would result in a fragment ion at m/z 112. Alternatively, cleavage of the C2-C3 bond could lead to the formation of a stable iminium ion.

Cleavage adjacent to the carbonyl group: Cleavage of the C3-C4 or C4-C5 bond would lead to the formation of acylium ions. For instance, the loss of a propyl radical fragment from the ring would generate a significant ion.

McLafferty-type Rearrangement: Although less common in cyclic ketones, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by beta-cleavage, could occur if sterically feasible.

Ring Cleavage: Fragmentation can also proceed through the opening of the piperidine ring, followed by a series of subsequent cleavages to yield smaller charged fragments.

Based on the fragmentation of the related compound, 1,2-dimethylpiperidine (B3055814), a significant peak at m/z 98 is observed, corresponding to the loss of a methyl group and a subsequent rearrangement. A similar loss could be anticipated for this compound, followed by fragmentation of the ketone functionality.

A summary of predicted significant fragments for this compound is presented in the table below.

| Predicted m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 127 | [C7H13NO]+• (Molecular Ion) | Ionization |

| 112 | [M - CH3]+ | Alpha-cleavage at N-1 |

| 98 | [M - C2H5]+ or [M - CO - H]+ | Ring fragmentation |

| 84 | [M - C2H3O]+ | Alpha-cleavage at C=O |

| 70 | [C4H8N]+ | Ring cleavage |

| 57 | [C3H5O]+ or [C4H9]+ | Ring fragmentation |

| 42 | [C2H4N]+ | Iminium ion formation |

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, this method would provide precise information on its molecular geometry, conformation, and the nature of intermolecular interactions in the solid state.

Determination of Solid-State Molecular Architecture

While the specific crystal structure of this compound has not been reported in the reviewed literature, extensive crystallographic studies on substituted piperidin-4-one derivatives provide a strong basis for predicting its solid-state architecture. The piperidine ring in these derivatives typically adopts one of two primary conformations: a chair or a boat conformation.

Chair Conformation: This is generally the more stable conformation for six-membered rings as it minimizes both angular and torsional strain. In related structures, such as 1,3-dimethyl-2,6-diphenylpiperidin-4-one, the piperidone ring adopts a chair conformation where bulky substituents preferentially occupy equatorial positions to minimize steric hindrance nih.gov. It is highly probable that this compound would also favor a chair conformation. In this conformation, the methyl groups at the N-1 and C-2 positions could adopt either axial or equatorial orientations, with the equatorial position being sterically favored for the methyl group at C-2.

Boat Conformation: A less stable, higher-energy conformation that can be adopted to alleviate specific steric clashes or to accommodate certain crystal packing forces. In some highly substituted piperidin-4-one derivatives, distorted boat or twist-boat conformations have been observed chemrevlett.com.

The precise bond lengths and angles within the this compound molecule would be influenced by the hybridization of the atoms and the electronic effects of the substituents. The C=O bond of the ketone is expected to have a length of approximately 1.21 Å. The C-N bonds within the ring would be in the range of 1.45-1.48 Å, and the C-C single bonds would be around 1.52-1.54 Å.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. For this compound, the following interactions are anticipated to be significant in its crystal structure:

Hydrogen Bonding: Although this compound does not possess a classic hydrogen bond donor (like an N-H or O-H group), the carbonyl oxygen is a potent hydrogen bond acceptor. In the solid state, it is likely to form weak C-H···O hydrogen bonds with neighboring molecules. These interactions, while individually weak, can collectively play a crucial role in stabilizing the crystal lattice. In the crystal structure of 1,1'-(p-phenylenedimethylene)dipiperidin-4-one, intermolecular C-H···O hydrogen bonds are observed to stabilize the crystal structure nih.gov.

Conformational Analysis and Stereochemical Aspects of 1,2 Dimethylpiperidin 4 One

Conformational Preferences of the Piperidin-4-one Ring

The piperidin-4-one ring, analogous to cyclohexane, generally favors a chair conformation to minimize torsional and steric strain. However, the presence and orientation of substituents can lead to the adoption of other forms, such as twist-boat or boat conformations, to alleviate unfavorable steric interactions. nih.gov For 1,2-Dimethylpiperidin-4-one, the chair conformation is considered the most stable ground-state geometry. rsc.org

The molecule exists as two diastereomers: cis and trans, depending on the relative orientation of the two methyl groups.

trans-1,2-Dimethylpiperidin-4-one : In the trans isomer, the most stable conformation is a chair form where both the N-methyl and C-2 methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if either group were in an axial position. Computational studies on the related 1,2-dimethylpiperidine (B3055814) show that the diequatorial chair conformer is favored by approximately 1.8 kcal/mol over the diaxial form. nih.gov

cis-1,2-Dimethylpiperidin-4-one : In the cis isomer, a diequatorial arrangement is impossible in a chair conformation. One methyl group must be axial while the other is equatorial. This leads to a conformational equilibrium between two chair forms. This equilibrium is governed by the steric demands of the substituents in the axial positions. Studies on analogous N-substituted 2,5-dimethyl-4-piperidones have shown that such cis isomers are conformationally non-uniform, existing in an equilibrium between two chair forms. osti.gov In sterically hindered cases, a twist-boat conformation may be adopted to relieve strain. nih.gov

The conformational landscape of this compound is dictated by the interplay of steric effects from the two methyl substituents.

N-Methyl Group : The methyl group on the nitrogen atom can rapidly invert between axial and equatorial positions. In the ground state of N-methyl piperidine (B6355638), the equatorial conformer is more stable. rsc.org The preference for the equatorial position minimizes steric interactions with the axial hydrogens at the C-3 and C-5 positions.

C-2 Methyl Group : A methyl group at the C-2 position also strongly prefers an equatorial orientation to avoid steric clashes with the axial hydrogens at the C-4 and C-6 positions.

Combined Effects : In the trans isomer, the strong preference of both groups for the equatorial position results in a conformationally rigid diequatorial chair. For the cis isomer, the system must balance the steric cost of placing one of the methyl groups in an axial position. This results in a dynamic equilibrium between the chair form with an axial N-methyl/equatorial C-2 methyl and the chair form with an equatorial N-methyl/axial C-2 methyl. The relative populations of these conformers depend on the subtle balance of steric interactions. In some substituted piperidines, significant steric hindrance can force the ring into a twist-boat conformation to better accommodate the substituents. nih.govnih.gov

Dynamic Conformational Processes

The this compound molecule is not static but undergoes rapid conformational changes at room temperature. The primary dynamic processes are ring inversion and nitrogen inversion.

Ring Inversion : This process involves the interconversion between the two possible chair conformations of the piperidine ring. For the trans isomer, ring inversion would convert the stable diequatorial conformer into a high-energy diaxial conformer, making this process energetically unfavorable. For the cis isomer, however, ring inversion is a crucial process that interconverts the two chair forms (axial/equatorial and equatorial/axial), which are closer in energy. The energy barrier and equilibrium distribution for this process can be studied using dynamic NMR spectroscopy by observing changes in the spectra at different temperatures. westernsydney.edu.au

Nitrogen Inversion : This refers to the rapid "flipping" of the pyramidal nitrogen atom and its substituent (the N-methyl group). This process interconverts the axial and equatorial N-methyl conformers. Nitrogen inversion is typically a very fast process with a low energy barrier. The combination of nitrogen inversion and ring inversion creates a complex potential energy surface with multiple interconverting conformers, especially for the cis isomer. researchgate.net Ultrafast spectroscopic methods have been used to observe these conformational dynamics in real-time for molecules like N-methyl piperidine. rsc.org

Quantitative Conformational Parameters (e.g., Puckering, Asymmetry)

The conformation of a six-membered ring can be described by Cremer-Pople puckering parameters. These include the total puckering amplitude (Q) and two phase angles (θ and φ) that define the type and extent of puckering.

For example, a related N-substituted piperidin-4-one derivative in a chair conformation was found to have the following parameters:

Total Puckering Amplitude (Q) : 0.553 Å

Theta (θ) : 168.8°

Phi (φ) : 171.8°

An ideal chair conformation has a θ value of 180°. The deviation observed in the example reflects the slight distortion from an ideal chair due to the presence of the heteroatom (nitrogen) and the carbonyl group within the ring. Different substitution patterns and stereochemistries will lead to unique sets of these parameters, quantitatively defining the specific shape of the ring.

Advanced Computational and Theoretical Studies of 1,2 Dimethylpiperidin 4 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.govmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For derivatives of piperidin-4-one, DFT calculations are employed to elucidate a range of molecular properties. researchgate.netnih.gov

The first step in most DFT studies is the geometry optimization of the molecule. nih.govscispace.com This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. For piperidine (B6355638) derivatives, DFT methods, such as B3LYP with a 6-311G** basis set, are used to predict bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometries correspond to a minimum on the potential energy surface. The electronic structure of 1,2-Dimethylpiperidin-4-one, including the distribution of electrons and the nature of chemical bonds, can be thoroughly investigated using these optimized parameters. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Piperidine Derivative (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.47 | ||

| C-C | 1.54 | ||

| C=O | 1.23 | ||

| C-N-C | 112.0 | ||

| C-C-C | 110.0 | ||

| O-C-C | 121.0 | ||

| C-N-C-C | 55.0 | ||

| C-C-C-C | -56.0 |

Note: This table is illustrative and based on general piperidine structures. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. youtube.comsapub.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more reactive. researchgate.net For piperidine derivatives, DFT calculations are used to determine the energies of these frontier orbitals and their spatial distribution. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies for a Piperidine Derivative (Example Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table presents example data. The actual orbital energies for this compound would need to be calculated specifically for that molecule.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. wisc.edujoaquinbarroso.com It provides a detailed picture of the charge distribution and delocalization of electron density from occupied Lewis-type (bond or lone pair) orbitals to unoccupied non-Lewis (antibonding or Rydberg) orbitals. For piperidine derivatives, NBO analysis can reveal the hybridization of atomic orbitals and the nature of the bonds, such as sigma and pi bonds. orientjchem.org The analysis of donor-acceptor interactions provides quantitative information about the delocalization of electron density, which is crucial for understanding the molecule's stability and reactivity. orientjchem.orgmdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale. researchgate.netresearchgate.net Regions of negative potential (usually colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. chemrxiv.orgnih.gov For a molecule like this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a site for electrophilic interaction. nih.gov Conversely, the hydrogen atoms would exhibit a positive potential. nih.gov

DFT calculations can be used to predict the vibrational spectra (infrared and Raman) of a molecule. mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies can be determined. researchgate.net These predicted frequencies can then be compared with experimental data to aid in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov For piperidine derivatives, theoretical vibrational analysis provides a deeper understanding of the molecular structure and bonding. orientjchem.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time. nih.govwesleyan.edu For this compound, MD simulations could be used to explore its conformational landscape, study its interactions with solvent molecules, and investigate its dynamic behavior in different environments. mdpi.commdpi.com These simulations are particularly useful for understanding processes that occur over longer timescales, such as conformational transitions or binding events.

Investigation of Dynamic Molecular Behavior

The dynamic molecular behavior of this compound, like other substituted piperidines, is predominantly characterized by the conformational flexibility of its six-membered ring. Computational methods, such as molecular mechanics and density functional theory (DFT), are pivotal in understanding these dynamics. The piperidine ring typically adopts a chair conformation to minimize steric strain, though other forms like twist-boat conformations can exist, particularly in derivatives with bulky substituents.

For N-methylated piperidines, the orientation of the methyl group on the nitrogen (axial vs. equatorial) and the substituent at the C2 position significantly influences the conformational equilibrium. In the closely related compound, 1,2-dimethylpiperidine (B3055814), the chair conformer with an equatorial 2-methyl group is energetically favored over the axial conformer. Computational studies have quantified this preference, providing insight into the steric interactions at play. Molecular mechanics calculations can quantitatively predict the conformer energies of both the free base and its protonated form.

Calculated Conformational Energy Differences for 2-Methylpiperidine Derivatives

| Compound | Conformational Change | Calculated ΔG (kcal/mol) | Method |

|---|---|---|---|

| 1,2-dimethylpiperidine | Equatorial to Axial 2-Methyl | +1.8 | M06-2X/6-311G(d,p) |

This table presents the calculated free energy difference (ΔG) for the conformational change of the 2-methyl group from an equatorial to an axial position in a related piperidine compound. A positive value indicates that the equatorial conformation is more stable.

Molecular dynamics (MD) simulations offer a "computational microscope" to visualize the molecule's movement over time. These simulations model the system as a set of interacting particles following the laws of classical mechanics, providing a detailed, time-resolved trajectory of atomic positions. This allows for the study of conformational transitions, vibrational modes, and the influence of solvent on the dynamic behavior of the molecule.

Theoretical Mechanistic Investigations

Theoretical studies are crucial for elucidating the complex mechanisms of reactions involving piperidine derivatives. By mapping potential energy surfaces, researchers can identify the most likely pathways for chemical transformations.

A transition state is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that path, representing a first-order saddle point on the potential energy surface. Computational chemistry provides tools to locate these transient structures and calculate their energies, which are fundamental to understanding reaction rates and mechanisms.

While specific transition state studies on this compound are not extensively documented, research on related piperidine systems provides a strong model for its likely reactivity. For instance, theoretical investigations into the triflylation of piperidine have identified transition states using metadynamics simulations, illustrating the displacement of electrons and the geometry of the activated complex. Similarly, mechanistic studies on the copper-catalyzed intramolecular C-H amination for synthesizing piperidines have been detailed through DFT investigations.

A pertinent example is the computationally studied ring contraction of 2,2′,6,6′-tetramethylpiperidine mediated by Cytochrome P450. This theoretical study characterized the multi-step reaction pathway:

N-H Bond Activation: The reaction initiates with the activation of the N-H bond.

Radical Formation: This leads to the formation of a nascent N-centered radical intermediate.

C-C Bond Cleavage: The rate-limiting step is a homolytic cleavage of a C-C bond, which has a calculated activation barrier of approximately 21 kcal mol⁻¹.

Ring Contraction: Subsequent barrierless C-N bond formation leads to the final pyrrolidine (B122466) product.

Key Steps in the Theoretical Ring Contraction of a Piperidine Derivative

| Reaction Step | Description | Calculated Energy Barrier |

|---|---|---|

| 1 | N-H Bond Activation | - |

| 2 | Homolytic C-C Bond Cleavage (Rate-Limiting) | ~21 kcal mol⁻¹ |

| 3 | C-N Bond Formation | Barrierless |

This table outlines the key stages and associated energy characteristics for the reaction pathway of a model piperidine compound, as determined by theoretical calculations.

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred in a single, concerted kinetic step. This process is distinct from stepwise pathways involving initial electron transfer followed by proton transfer (ET-PT) or vice-versa (PT-ET). PCET pathways are often energetically favorable compared to stepwise mechanisms, especially when the initial single transfer step is thermodynamically uphill.

The study of piperidine metabolism by Cytochrome P450 also provides a clear example of a sophisticated PCET mechanism at play. Computational analysis revealed that the initial N-H bond activation is not a simple event but rather a nuanced process. The mechanism begins as a Hydrogen Atom Transfer (HAT), where the proton and electron are tightly coupled. As the reaction progresses, it transitions to a concerted electron-proton transfer (CEPT) mechanism leading to product formation. This detailed insight into the electron and proton dynamics is achievable only through high-level theoretical calculations.

Comparison of Electron-Proton Transfer Mechanisms

| Mechanism | Description | Key Characteristic |

|---|---|---|

| Stepwise (ET-PT) | Electron transfers first, followed by proton transfer. | Involves a distinct radical cation intermediate. |

| Stepwise (PT-ET) | Proton transfers first, followed by electron transfer. | Involves a distinct cation intermediate. |

| Concerted (PCET/CEPT) | Electron and proton transfer in a single kinetic step. | Avoids high-energy intermediates. |

| Hydrogen Atom Transfer (HAT) | A specific type of PCET where the electron and proton transfer from the same orbitals. | Tightly coupled transfer of a hydrogen atom. |

This table summarizes the defining features of different mechanisms involving the transfer of electrons and protons, which are critical for understanding the reactivity of molecules like this compound.

1,2 Dimethylpiperidin 4 One As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The utility of 1,2-dimethylpiperidin-4-one as a foundational element in the synthesis of complex organic molecules is well-documented. Its piperidine (B6355638) core is a common motif in a vast number of biologically active natural products and pharmaceutical agents. The ketone functionality at the 4-position serves as a versatile handle for a variety of chemical manipulations, including nucleophilic additions, reductions, and condensations, which are pivotal for elaborating the molecular structure.

For instance, the reduction of the ketone to a hydroxyl group, followed by further functionalization, is a common strategy to access a range of substituted piperidines. These derivatives are key components in the synthesis of alkaloids and other pharmacologically relevant compounds. The presence of the N-methyl and C-2 methyl groups provides steric and electronic influences that can be exploited to achieve high levels of stereoselectivity in subsequent reactions, a critical aspect in the synthesis of chiral drugs.

A notable application of this intermediate is in the construction of spirocyclic systems. The reaction of this compound with various bifunctional reagents can lead to the formation of spiro-heterocycles, where the piperidine ring is fused to another cyclic system at the C-4 position. These spiro compounds often exhibit unique three-dimensional structures and are of significant interest in the development of novel therapeutic agents.

Role in Constructing Diverse N-Heterocyclic Compounds

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The carbonyl group and the adjacent methylene (B1212753) groups are prime sites for cyclization and condensation reactions.

Multicomponent reactions (MCRs) involving this compound have proven to be a highly efficient strategy for the rapid assembly of complex heterocyclic systems. For example, in a one-pot reaction, this compound can react with an aldehyde and a source of ammonia (B1221849) or a primary amine, along with a C-H activated compound, to generate highly substituted dihydropyridines. This approach allows for the introduction of multiple points of diversity in a single synthetic step.

Furthermore, the ketone can be transformed into other functional groups, such as oximes or hydrazones, which can then undergo intramolecular cyclization or rearrangement reactions to form fused heterocyclic systems. For example, the Beckmann rearrangement of the corresponding oxime can provide access to lactams, which are important structural motifs in many pharmaceuticals.

The following table showcases the versatility of this compound in the synthesis of various N-heterocyclic scaffolds:

| Starting Material(s) | Reagents and Conditions | Resulting Heterocyclic Scaffold |

| This compound, Aromatic Aldehyde, Malononitrile (B47326), Ammonium (B1175870) Acetate (B1210297) | Multicomponent Reaction (e.g., Hantzsch Dihydropyridine Synthesis) | Highly Substituted Dihydropyridine |

| This compound | Hydroxylamine Hydrochloride | Piperidin-4-one Oxime |

| Piperidin-4-one Oxime | Acid catalyst (e.g., H₂SO₄) | Fused Isoxazole or Lactam (via Beckmann Rearrangement) |

| This compound, Hydrazine Hydrate | Condensation | Piperidin-4-one Hydrazone |

| Piperidin-4-one Hydrazone, β-Diketone | Cyclocondensation (e.g., Knorr Pyrazole Synthesis) | Fused Pyrazole |

Derivatization Strategies for Advanced Molecular Scaffolds

The strategic functionalization of this compound opens avenues for the creation of advanced molecular scaffolds with tailored properties. The reactivity of the ketone and the α-protons allows for a variety of derivatization strategies.

One common approach is the α-functionalization of the piperidone ring. The protons on the carbons adjacent to the carbonyl group can be removed by a suitable base to generate an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups at the C-3 and C-5 positions, leading to a diverse range of substituted piperidines.

Another powerful strategy involves the conversion of the ketone into a more reactive functional group. For example, the formation of an enamine or enol ether from this compound provides a nucleophilic species that can participate in various carbon-carbon bond-forming reactions, such as Michael additions or aldol (B89426) reactions.

Furthermore, catalytic methods are increasingly being employed for the functionalization of such piperidone systems. Transition metal-catalyzed cross-coupling reactions, for instance, can be used to introduce aryl or vinyl groups at specific positions on the piperidine ring, providing access to complex and highly decorated molecular scaffolds.

The derivatization of this compound is a key step in the development of new chemical entities for drug discovery. By systematically modifying the structure of this versatile intermediate, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and selectivity.

The following table summarizes some of the key derivatization strategies for this compound:

| Reaction Type | Reagents | Position of Derivatization | Resulting Functional Group |

| α-Alkylation | Base (e.g., LDA), Alkyl Halide | C-3, C-5 | Alkyl Group |

| Aldol Condensation | Aldehyde/Ketone, Base or Acid | C-3, C-5 | β-Hydroxy Ketone/Enone |

| Mannich Reaction | Formaldehyde (B43269), Secondary Amine | C-3, C-5 | Aminomethyl Group |

| Wittig Reaction | Phosphonium Ylide | C-4 | Alkene |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | C-4 | Amine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dimethylpiperidin-4-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis optimization should involve screening catalysts (e.g., HCl, HNO₃) and reaction parameters (temperature, time) to maximize yield and purity. For example, analogous piperidinone derivatives have been synthesized using hydrogen peroxide in water at 57–63°C for 4 hours, with gas chromatography (GC) monitoring reaction progress . Kinetic studies and factorial design experiments can identify critical parameters.

Q. How can structural characterization of this compound be performed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard for resolving bond lengths, angles, and stereochemistry. ORTEP-3 can generate thermal ellipsoid plots to visualize molecular geometry . Ensure high-resolution data collection and validate results using R-factors and residual electron density maps.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous piperidinones, which mandate fume hood use, nitrile gloves, and eye protection. Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Spill management includes neutralization with absorbents like vermiculite and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can ring puckering and conformational dynamics of this compound be quantified?

- Methodological Answer : Apply Cremer-Pople parameters to analyze puckering amplitude (θ) and phase angle (φ) from crystallographic or computational data. For computational studies, use density functional theory (DFT) with B3LYP/6-31G(d) to model energy minima and transition states, comparing results to experimental puckering coordinates .

Q. What strategies resolve contradictions in reported pharmacological activities of piperidinone derivatives?

- Methodological Answer : Employ meta-analysis frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess study biases. Replicate experiments under controlled conditions (e.g., standardized cell lines, dose ranges) and use multivariate regression to identify confounding variables (e.g., solvent effects, stereochemical impurities) .

Q. How can the metabolic stability and in vitro toxicity of this compound be evaluated?

- Methodological Answer : Conduct hepatic microsome assays (human/rat) to measure metabolic half-life (t₁/₂) and CYP450 inhibition. For cytotoxicity, use MTT assays on HEK293 or HepG2 cells, with LC-MS to quantify reactive metabolites. Cross-reference toxicological data from structurally related compounds, such as acute oral toxicity (LD₅₀) and dermal irritation profiles .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA software to calculate HOMO-LUMO gaps and Fukui indices. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) can model transition states and solvent effects on reaction kinetics .

Data Presentation Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。